molecular formula C10H18O B579059 1-Oxaspiro[2.8]undecane CAS No. 185-90-0

1-Oxaspiro[2.8]undecane

Cat. No. B579059
CAS RN: 185-90-0
M. Wt: 154.253
InChI Key: FNPDAFYLFPVXDE-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.8]undecane is a special chemical with the CAS number 185-90-0 . It is provided by several companies for research and experimental use .


Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, which are similar to 1-Oxaspiro[2.8]undecane, has been reported . These derivatives contain S and O heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles . The synthesis involves intriguing conformational and configurational aspects .


Molecular Structure Analysis

The molecular formula of 1-Oxaspiro[2.8]undecane is C10H18O . It has a molecular weight of 154.25 .


Chemical Reactions Analysis

The chemical reactions of spiro[5.5]undecane derivatives have been extensively investigated . These polyspiranes exhibit a helical disposition of the six-membered rings . The flipping of the six-membered rings transforms one enantiomer into the other, indicating a conformational equilibrium .

Scientific Research Applications

  • Conformational Analysis : A study by Deslongchamps and Pothier (1990) utilized 13C nuclear magnetic resonance spectroscopy to analyze the conformation of 1-oxaspiro[5.5]undecanes. Their research highlighted the importance of the endo and exo anomeric effects in acetals, demonstrating the compound's utility in studying stereochemical properties in organic chemistry (Deslongchamps & Pothier, 1990).

  • Asymmetric Synthesis : Takemoto et al. (1994) achieved asymmetric synthesis of 1-oxaspiro[4.6]-undecan-7-one and related compounds through a regio- and stereoselective tandem oxidative ring expansion-cyclization reaction. This process utilized chiral bicyclo[4.1.0]heptyl sulfides, indicating the compound's relevance in stereoselective synthesis (Takemoto et al., 1994).

  • Synthesis of Spiroaminals : Sinibaldi and Canet (2008) discussed the synthesis strategies for compounds like 1-oxa-7-azaspiro[5.5]undecane. These spiroaminals are cores of biologically active natural and synthetic products, highlighting the compound's significance in medicinal chemistry (Sinibaldi & Canet, 2008).

  • Soluble Epoxide Hydrolase Inhibitors : Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase, with potential applications in treating chronic kidney diseases. This indicates the compound's therapeutic potential (Kato et al., 2014).

  • Bioactivity and Synthesis in Heterocyclic Compounds : Blanco‐Ania et al. (2017) reviewed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including potential treatments for obesity, pain, and various disorders. This showcases the compound's relevance in drug discovery and development (Blanco‐Ania et al., 2017).

  • Antihypertensive Agents : Research by Clark et al. (1983) on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed potent antihypertensive effects in rats, indicating the compound's potential in cardiovascular drug research (Clark et al., 1983).

Safety and Hazards

The safety data sheet for a similar compound, 3-Oxaspiro[5,5]undecane-2,4-dione, provides some insights into the safety and hazards associated with these types of compounds . It suggests using personal protective equipment, avoiding dust formation, and not letting the product enter drains .

Future Directions

The future directions in the research of 1-Oxaspiro[2.8]undecane and similar compounds could involve further investigation into their synthesis, stereochemistry, and potential applications . For instance, a diterpenoid analog of anticancer agents with a similar structure was synthesized , indicating potential medicinal applications of these compounds.

properties

IUPAC Name

1-oxaspiro[2.8]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-4-6-8-10(9-11-10)7-5-3-1/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDAFYLFPVXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC2(CCC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669754
Record name 1-Oxaspiro[2.8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185-90-0
Record name 1-Oxaspiro[2.8]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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